Takeda103A
Overview
Description
Mechanism of Action
Target of Action
Takeda103A, also known as CMPD103A, is a potent inhibitor of G protein-coupled receptor kinase 2 (GRK2) . GRK2 is a key player in the regulation of G protein-coupled receptors (GPCRs), which are central to many physiological processes .
Mode of Action
This compound interacts with GRK2 and inhibits its activity. This interaction prevents the phosphorylation of GPCRs by GRK2 .
Biochemical Pathways
The inhibition of GRK2 by this compound affects the GPCR signaling pathway. GPCRs are involved in a wide range of physiological processes, including sensory perception, immune response, and regulation of mood and behavior . By inhibiting GRK2, this compound can potentially modulate these processes.
Pharmacokinetics
It is soluble in dmso , which suggests that it could be administered in a suitable solvent for research purposes.
Result of Action
The inhibition of GRK2 by this compound can potentially modulate the physiological processes regulated by GPCRs. For instance, this compound has been suggested to have potential for the research of heart failure , a condition where GPCR signaling plays a crucial role.
Biochemical Analysis
Biochemical Properties
Takeda103A interacts with GRK2, a member of the G protein-coupled receptor kinases . The nature of this interaction is inhibitory, with this compound effectively blocking the activity of GRK2 . This interaction is crucial in the context of biochemical reactions, as GRK2 plays a significant role in the regulation of G protein-coupled receptors (GPCRs), which are central to many physiological processes .
Cellular Effects
The effects of this compound on cells are largely tied to its inhibition of GRK2. By inhibiting GRK2, this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of this compound involves its binding to GRK2, thereby inhibiting its activity . This inhibition can lead to changes in gene expression and cellular signaling, as GRK2 is involved in the regulation of GPCRs
Preparation Methods
The synthesis of Takeda103A involves several steps, starting with the preparation of the mother liquor. Typically, 2 mg of the compound is dissolved in 50 μL of dimethyl sulfoxide (DMSO) to achieve a mother liquor concentration of 40 mg/mL . The compound is then purified to a high degree of purity, often exceeding 98% .
Chemical Reactions Analysis
Takeda103A undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include DMSO and ethanol, which are used to dissolve the compound for further reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Takeda103A has a wide range of scientific research applications. It is primarily used in the study of heart failure due to its potent inhibition of GRK2 . Additionally, it is used in research related to G protein-coupled receptors (GPCRs), which are central to many physiological processes . The compound’s ability to inhibit GRK2 makes it a valuable tool in the study of various diseases and conditions related to GPCR signaling .
Comparison with Similar Compounds
Takeda103A is unique in its high selectivity and potency as a GRK2 inhibitor. Similar compounds include GSK180736A and paroxetine, both of which also inhibit GRK2 but with different selectivity profiles . This compound’s high selectivity for GRK2 makes it particularly valuable for research focused on this specific kinase .
Properties
IUPAC Name |
N-[(2,6-difluorophenyl)methyl]-3-[(4-propyl-5-pyrimidin-4-yl-1,2,4-triazol-3-yl)methylamino]benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23F2N7O/c1-2-11-33-22(31-32-23(33)21-9-10-27-15-30-21)14-28-17-6-3-5-16(12-17)24(34)29-13-18-19(25)7-4-8-20(18)26/h3-10,12,15,28H,2,11,13-14H2,1H3,(H,29,34) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWBSMGFTNCQOMB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=NN=C1C2=NC=NC=C2)CNC3=CC=CC(=C3)C(=O)NCC4=C(C=CC=C4F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23F2N7O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.